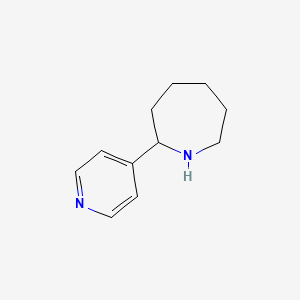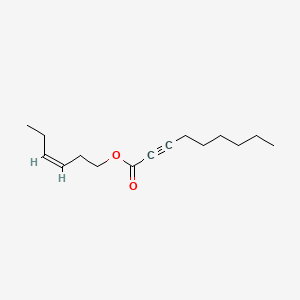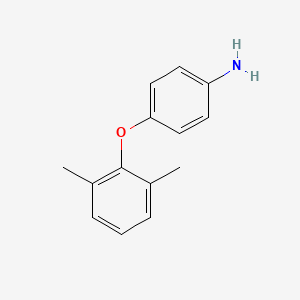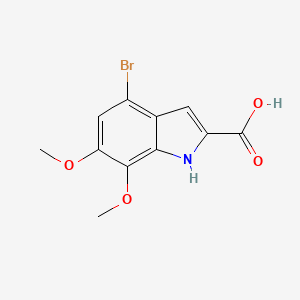
グリシル-プロリル-アラニン
説明
Gly-Pro-Ala is a peptide.
科学的研究の応用
生体適合性アクチュエータ
GPAはゼラチンに含まれる成分であり、その電気機械的特性が研究されています。GPA配列を含むゼラチンフィルムは、高い貯蔵弾性率感度を持つため、人工筋肉やアクチュエータとして有望視されています。 これらの特性は、特にロボット工学や筋肉のようなアクチュエータにおいて有用です .
熱的特性解析
GPA含有ゼラチンの熱的挙動は、材料科学において注目されています。 これらのゼラチンは、さまざまな温度で構造的完全性を維持する能力があるため、温度耐性が求められる用途に適しています .
膨潤挙動研究
GPAベースのゼラチンは、架橋比に基づいてさまざまな程度に膨潤することができます。 この特性は、薬物の制御放出が要求される薬物送達システムにとって重要です .
食品産業への応用
GPA配列にヒドロキシプロリンが存在することは、食品中のコラーゲンまたはゼラチンの含有量を決定するために使用されます。 これは、食品の品質管理および栄養分析にとって重要です .
酸化ストレス軽減
研究によると、GPAペプチドは、マウスおよび細胞モデルにおけるデオキシニバレノール(DON)によって誘発される毒性および酸化ストレスを軽減することが示されています。 これは、GPAが酸化損傷に対する治療薬の開発において潜在的な役割を果たす可能性を示唆しています .
組織工学
GPA含有ゼラチンは、生体適合性と天然組織の特性を模倣する能力があるため、組織工学用途に有望な材料です。 細胞の増殖と組織の再生をサポートする足場を構築するために使用できます .
作用機序
Target of Action
Glycine-Proline-Alanine, also known as Gly-Pro-Ala, is a tripeptide that is part of the larger family of peptides. Peptides are known for their role in cellular communication, such as protein regulation, cell proliferation, cell migration, inflammation, angiogenesis, and melanogenesis . The primary targets of Gly-Pro-Ala are likely to be similar, affecting various cellular processes.
Mode of Action
The interaction of Gly-Pro-Ala with its targets results in a variety of changes. For instance, peptides like Gly-Pro-Ala have been found to increase the proliferation of collagen, elastin, proteoglycan, glycosaminoglycan, and fibronectin . This interaction leads to a reduction in pigmentation of photo-damaged skin and fine lines and wrinkles, with the regeneration of the skin matrix cells .
Biochemical Pathways
Gly-Pro-Ala, like other peptides, is involved in a broad variety of physiological processes including defense, immunity, stress, growth, homeostasis, and reproduction . It is part of the nonessential amino acids group, which includes glutamate, glutamine, and proline, and they share an anabolic pathway . The biochemical pathways affected by Gly-Pro-Ala are likely to be diverse, given the wide range of processes that peptides are involved in.
Pharmacokinetics
The pharmacokinetics of Gly-Pro-Ala involves its absorption, distribution, metabolism, and excretion (ADME). Peptides like Gly-Pro-Ala are known to be transported into the plasma . The plasma kinetics for peroral and intraperitoneal administration was found to be similar . More research is needed to fully understand the ADME properties of Gly-Pro-Ala and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Gly-Pro-Ala’s action are significant. As mentioned earlier, it increases the proliferation of collagen, elastin, proteoglycan, glycosaminoglycan, and fibronectin . This leads to a reduction in pigmentation of photo-damaged skin and fine lines and wrinkles, with the regeneration of the skin matrix cells . As a result, skin elasticity increases, and skin appears smoother and firmer .
Action Environment
The action, efficacy, and stability of Gly-Pro-Ala can be influenced by various environmental factors. For instance, the synthesis of a peptide from its component amino acids requires certain conditions to be met . If we ignore the chemistry involved, a mixture of equal molar amounts of alanine and glycine would generate four different dipeptides . Therefore, the environment in which Gly-Pro-Ala is synthesized and administered can significantly impact its action and efficacy.
生化学分析
Biochemical Properties
Gly-Pro-Ala interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that Gly-Pro-Ala can modulate oxidative stress and cell death in inflammatory diseases
Cellular Effects
Gly-Pro-Ala has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating oxidative stress and cell death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Gly-Pro-Ala is complex and multifaceted. It exerts its effects at the molecular level through interactions with various biomolecules. These interactions can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gly-Pro-Ala can change over time. This includes information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Gly-Pro-Ala can vary with different dosages in animal models. For instance, it has been shown to alleviate acute lung injury in mice when administered at different concentrations .
Metabolic Pathways
Gly-Pro-Ala is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
特性
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-6(10(16)17)12-9(15)7-3-2-4-13(7)8(14)5-11/h6-7H,2-5,11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLIDLCEPDHEJO-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25511-07-3 | |
| Record name | L-Alanine, glycyl-L-prolyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25511-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837-83-2 | |
| Record name | Glycylprolylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-glycyl-L-prolyl)-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1336718.png)








![2-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1336735.png)




